molecular formula C9H12S B048623 4-Isopropylthiophenol CAS No. 4946-14-9

4-Isopropylthiophenol

Cat. No.: B048623
CAS No.: 4946-14-9
M. Wt: 152.26 g/mol
InChI Key: APDUDRFJNCIWAG-UHFFFAOYSA-N
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Description

4-Isopropylthiophenol, also known as 4-isopropylbenzenethiol, is an aromatic thiol with the molecular formula C9H12S. It is a clear, colorless to light yellow liquid with a distinct stench. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mechanism of Action

Mode of Action

It is known that 4-isopropylthiophenol is an aromatic thiol . Thiols are known to participate in various biochemical reactions, often involving redox reactions and protein modifications.

Biochemical Pathways

This compound is known to undergo oxidation in the presence of activated carbon and xylene to afford the corresponding disulfide . It also reacts with 2-chloro-3-formylquinolines and sodium hydride in dimethyl sulfoxide to afford the corresponding 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde . These reactions suggest that this compound may be involved in redox reactions and nucleophilic substitutions in biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxidizing agents can facilitate its conversion to the corresponding disulfide . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylthiophenol can be synthesized through several methods. One common method involves the reaction of 4-isopropylbenzene with sulfur and a reducing agent. Another method involves the reaction of 4-isopropylbenzene with thiourea followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 4-isopropylbenzenesulfonyl chloride. This method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Activated carbon, xylene.

    Substitution: 2-chloro-3-formylquinolines, sodium hydride, dimethyl sulfoxide.

Major Products:

    Oxidation: Corresponding disulfide.

    Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Scientific Research Applications

4-Isopropylthiophenol is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 4-Methylthiophenol
  • 4-Ethylthiophenol
  • 4-tert-Butylthiophenol

Comparison: 4-Isopropylthiophenol is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications .

Properties

IUPAC Name

4-propan-2-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDUDRFJNCIWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334591
Record name 4-Isopropylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-14-9
Record name 4-Isopropylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions "N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives." Can you elaborate on the potential role of the this compound moiety in these Mcl-1 inhibitors?

A1: While the paper doesn't explicitly detail the binding interactions of each derivative, we can infer the potential role of the this compound group. [] It's likely situated as a substituent on the core 2-hydroxynicotinamide scaffold. This positions it to potentially engage in interactions within the Mcl-1 binding pocket.

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